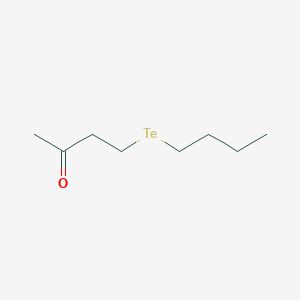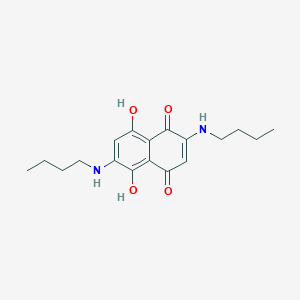
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two butylamino groups and two hydroxyl groups attached to a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione typically involves the reaction of 2,6-diaminonaphthalene-1,4-dione with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product. The reaction can be represented as follows:
2,6-Diaminonaphthalene-1,4-dione+2Butylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The butylamino groups can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives with enhanced biological activity.
Reduction: Hydroquinone derivatives with potential antioxidant properties.
Substitution: Derivatives with modified pharmacological profiles.
Applications De Recherche Scientifique
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting cellular processes. Additionally, it can interact with DNA and induce oxidative stress, leading to cell death in cancer cells. The molecular pathways involved include the activation of apoptotic signaling cascades and the generation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry and spin crossover properties.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used in supramolecular and coordination chemistry.
2,6-Bis(pyrazol-1-yl)pyridine: Employed in the synthesis of coordination complexes.
Uniqueness
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of butylamino groups, which confer distinct biological and chemical properties
Propriétés
Numéro CAS |
161253-99-2 |
|---|---|
Formule moléculaire |
C18H24N2O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2,6-bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H24N2O4/c1-3-5-7-19-11-9-13(21)16-15(17(11)23)14(22)10-12(18(16)24)20-8-6-4-2/h9-10,19-21,23H,3-8H2,1-2H3 |
Clé InChI |
MVZFSTZNRYUIGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=C2C(=C1O)C(=O)C=C(C2=O)NCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


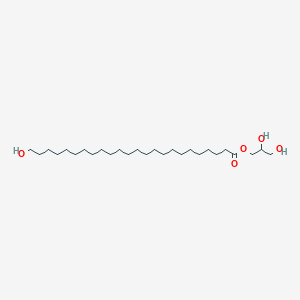
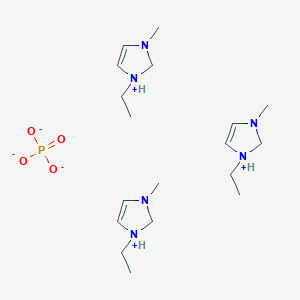

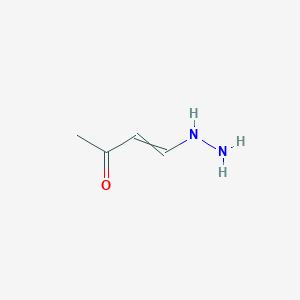
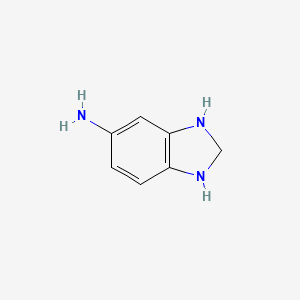
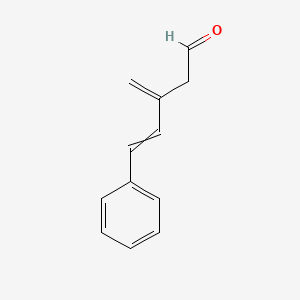

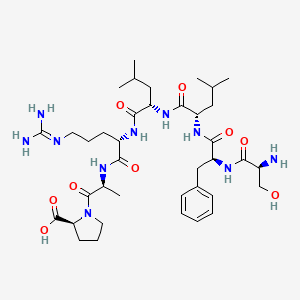
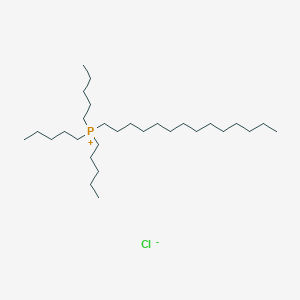

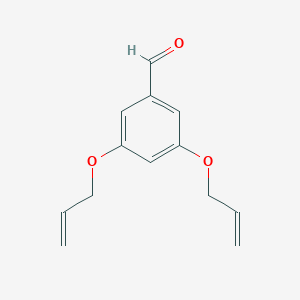
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
